molecular formula C10H13N B3064543 4-cyclopropyl-N-methylaniline CAS No. 1260656-74-3

4-cyclopropyl-N-methylaniline

Cat. No.: B3064543
CAS No.: 1260656-74-3
M. Wt: 147.22 g/mol
InChI Key: OEQXYWNTPVSPMR-UHFFFAOYSA-N
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Description

4-Cyclopropyl-N-methylaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound features a cyclopropyl group attached to the nitrogen atom and a methyl group attached to the nitrogen atom of the aniline structure. It is of interest in various chemical and pharmaceutical research fields due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-N-methylaniline can be achieved through several methods. One common approach involves the alkylation of aniline with cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution reaction.

Another method involves the cyclopropanation of N-methylaniline using cyclopropylcarbene intermediates. This reaction can be catalyzed by transition metals such as rhodium or copper, which help in the formation of the cyclopropyl group on the nitrogen atom.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-N-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidative products.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The aromatic ring of the aniline can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and specific conditions like elevated temperatures or acidic environments.

Major Products Formed

    Oxidation: N-oxides and other oxidative derivatives.

    Reduction: Corresponding amines and other reduced forms.

    Substitution: Various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

4-Cyclopropyl-N-methylaniline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-N-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it can undergo N-dealkylation catalyzed by cytochrome P450 enzymes, leading to the formation of metabolites such as cyclopropanone and N-methylaniline. This reaction involves a Cα–H hydroxylation on the N-substituent, followed by decomposition of the carbinolaniline complex .

Comparison with Similar Compounds

Similar Compounds

    N-methylaniline: Similar structure but lacks the cyclopropyl group.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the aniline structure.

    N-cyclopropylaniline: Similar structure but lacks the methyl group on the nitrogen atom.

Uniqueness

4-Cyclopropyl-N-methylaniline is unique due to the presence of both the cyclopropyl and methyl groups on the nitrogen atom, which imparts distinct chemical and physical properties. This dual substitution can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-cyclopropyl-N-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-11-10-6-4-9(5-7-10)8-2-3-8/h4-8,11H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQXYWNTPVSPMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80572018
Record name 4-Cyclopropyl-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260656-74-3
Record name 4-Cyclopropyl-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 4-bromo-N-methylaniline (500 mg, 2.69 mmol), cyclopropylboronic acid (462 mg, 5.38 mmol), (cyclohexyl)3P+HBF4− (99 mg, 0.27 mmol) and K3PO4 (2.0 g, 9.4 mmol) in toluene (20 mL) and H2O (1 mL) was added Pd(OAc)2 (36 mg, 0.16 mmol) at r.t. under N2. The reaction was stirred at reflux overnight. The reaction was filtered, concentrated, and purified by silica gel chromatography (PE:EtOAc=10:1) to give 268 mg (68%) of the title compound as a brown oil. [M+H] Calc'd for C10H23N, 148. Found, 148.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
462 mg
Type
reactant
Reaction Step One
[Compound]
Name
(cyclohexyl)3P HBF4−
Quantity
99 mg
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
36 mg
Type
catalyst
Reaction Step Two
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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